(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Brand Name: Vulcanchem
CAS No.: 1021263-23-9
VCID: VC8434649
InChI: InChI=1S/C21H15N3O4S/c1-26-21(25)13-2-5-16(6-3-13)23-10-15(9-22)20-24-17(11-29-20)14-4-7-18-19(8-14)28-12-27-18/h2-8,10-11,23H,12H2,1H3/b15-10+
SMILES: COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C21H15N3O4S
Molecular Weight: 405.4 g/mol

(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

CAS No.: 1021263-23-9

Cat. No.: VC8434649

Molecular Formula: C21H15N3O4S

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate - 1021263-23-9

Specification

CAS No. 1021263-23-9
Molecular Formula C21H15N3O4S
Molecular Weight 405.4 g/mol
IUPAC Name methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Standard InChI InChI=1S/C21H15N3O4S/c1-26-21(25)13-2-5-16(6-3-13)23-10-15(9-22)20-24-17(11-29-20)14-4-7-18-19(8-14)28-12-27-18/h2-8,10-11,23H,12H2,1H3/b15-10+
Standard InChI Key OQPZILFFQDMFIP-XNTDXEJSSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
SMILES COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate, reflects its intricate architecture. Key features include:

  • Benzodioxole group: A fused bicyclic structure known for enhancing metabolic stability and binding affinity in drug design.

  • Thiazole ring: A sulfur- and nitrogen-containing heterocycle frequently employed in antimicrobial and anticancer agents.

  • Cyanovinyl linker: A rigid spacer that may facilitate interactions with enzymatic active sites.

Table 1 summarizes its molecular properties:

PropertyValue
Molecular FormulaC₂₁H₁₅N₃O₄S
Molecular Weight405.4 g/mol
XLogP3.9 (estimated)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Topological Polar Surface Area113 Ų

Data derived from PubChem and VulcanChem entries .

Spectroscopic and Stereochemical Data

The compound’s isomeric SMILES string, COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4, confirms the E-configuration of the cyanovinyl group. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are absent in publicly available records, highlighting gaps in its spectroscopic characterization.

Synthesis and Optimization

Synthetic Routes

While explicit synthetic details are proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Formation of the thiazole core: Likely via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with α-haloketones.

  • Coupling of the benzodioxole moiety: Suzuki-Miyaura cross-coupling could introduce the benzodioxol-5-yl group to the thiazole ring.

  • Installation of the cyanovinylamino linker: A Michael addition or Wittig reaction may form the (E)-configured cyanovinyl bridge.

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Reported yields for analogous compounds range from 40–65%, though specific data for this molecule remain unpublished.

CompoundTargetIC₅₀/EC₅₀Structural Features
VC8434649 (This compound)Xanthine oxidaseNot reportedThiazole, benzodioxole, cyano
Febuxostat Xanthine oxidase0.6 nMThiazole, cyano, carboxylic acid
CHEMBL3105203 Kinase inhibitor12.3 μMTrifluoromethyl, thiazole

The absence of a carboxylic acid group (replaced by a methyl ester) may reduce solubility compared to febuxostat but improve oral bioavailability .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

  • Absorption: High LogP (3.9) suggests good membrane permeability but potential solubility challenges .

  • Metabolism: The benzodioxole group is susceptible to cytochrome P450-mediated oxidation, likely generating catechol intermediates.

  • Excretion: Renal clearance is anticipated due to moderate molecular weight and polar surface area .

Toxicity Risks

  • Cyanide release: Metabolic cleavage of the cyano group could release toxic cyanide ions, necessitating structural modifications for clinical use.

  • Off-target effects: Thiazoles occasionally inhibit hERG channels, posing arrhythmia risks .

Future Directions and Challenges

Research Priorities

  • In vitro assays: Prioritize enzymatic inhibition studies against xanthine oxidase and microbial targets .

  • Prodrug development: Replace the methyl ester with a hydrolyzable group to enhance solubility.

  • Toxicology screening: Evaluate hERG inhibition and cyanide release in hepatic microsomes .

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